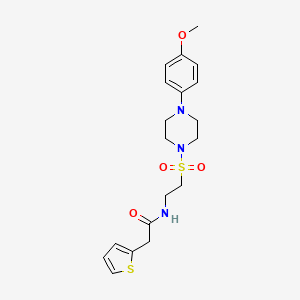

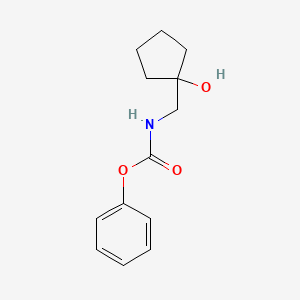

Phenyl ((1-hydroxycyclopentyl)methyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Phenyl ((1-hydroxycyclopentyl)methyl)carbamate is an organic compound. It is a derivative of carbamic acid, which is a category of organic compounds with the general formula R2NC(O)OR . Carbamates are useful protecting groups for amines .

Synthesis Analysis

Carbamates can be synthesized by carbamoylation . A one-pot reaction of carbonylimidazolide in water with a nucleophile provides an efficient and general method for the preparation of urea, carbamates, and thiocarbamates . N-Substituted carbamoyl chlorides can be formed in situ and subsequently reacted with substituted phenols to avoid the direct manipulation of sensitive reactants .Chemical Reactions Analysis

Carbamates are involved in various chemical reactions. For instance, they can be installed and removed under relatively mild conditions . One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group, which can be removed with strong acid (trifluoroacetic acid) or heat .Aplicaciones Científicas De Investigación

Characterization in Bacterial Lipopolysaccharides

Phenylisocyanate derivatives, such as Phenyl ((1-hydroxycyclopentyl)methyl)carbamate, have been utilized to quantitatively esterify free hydroxyl groups of 3-hydroxyalkanoic ester residues in lipid A moieties of lipopolysaccharide (LPS) isolated from Rhizobium trifolii. These ester derivatives are stable under conditions used for GC-MS analysis, aiding in the identification of specific hydroxy fatty acids linked through the 3-hydroxyl group in bacterial LPS, demonstrating their utility in bacterial component analysis (Hollingsworth & Dazzo, 1988).

Synthesis and Evaluation as Antineoplastic Agents

Phenyl ((1-hydroxycyclopentyl)methyl)carbamate derivatives have been synthesized and evaluated for their potential as antineoplastic agents. A study involving the synthesis of bis(hydroxymethyl)-substituted heterocycles and their conversion to bis(methylcarbamate) derivatives explored the antileukemic activity of these compounds, though none showed significant activity against murine P388 lymphocytic leukemia (Anderson & Jones, 1984).

Monitoring of Herbicide Metabolism

The metabolism of Phenmedipham, a herbicide, produces metabolites including methyl-N-(3-hydroxyphenyl)-carbamate, indicating the role of carbamate derivatives in environmental and biological monitoring of herbicide use and its metabolic impacts. This underscores their importance in agricultural chemical research (Schettgen, Weiss, & Angerer, 2001).

Development of Synthetic Methods

Synthetic methodologies have been developed for creating 1,4-dihydropyridines bearing a carbamate moiety, showcasing the versatility of phenyl carbamate derivatives in organic synthesis. This highlights their use in creating complex organic molecules with potential pharmacological applications (Habibi, Zolfigol, & Safaee, 2013).

Catalytic Applications in Green Chemistry

The synthesis of methyl N-phenyl carbamate from aniline and methyl formate offers a green chemistry approach to creating valuable intermediates for the production of methylene diphenyl diisocyanate (MDI), showcasing the application of carbamate derivatives in sustainable chemical processes (Yalfani, Lolli, Müller, Wolf, & Mleczko, 2015).

Direcciones Futuras

Carbamates have wide applications in the chemical industry. They are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and can also be used as protecting groups for amine functionality . Future research could focus on developing more efficient and environmentally friendly methods for the synthesis of carbamates .

Propiedades

IUPAC Name |

phenyl N-[(1-hydroxycyclopentyl)methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c15-12(17-11-6-2-1-3-7-11)14-10-13(16)8-4-5-9-13/h1-3,6-7,16H,4-5,8-10H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEKPTBMMWOMUJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNC(=O)OC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenyl ((1-hydroxycyclopentyl)methyl)carbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2736000.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-1-(2-((4-fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide](/img/structure/B2736001.png)

![2-[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]acetic acid](/img/structure/B2736003.png)

![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(9H-purin-6-yl)propanamide](/img/structure/B2736005.png)

![N-(1-cyanocyclohexyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-N-methylacetamide](/img/structure/B2736007.png)

![1-(4-ethoxyphenyl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2736009.png)

![N-benzyl-3-(3-oxo-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2736010.png)